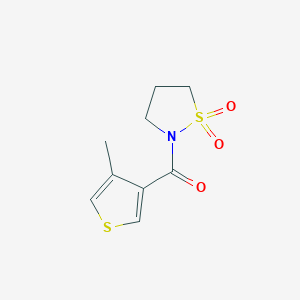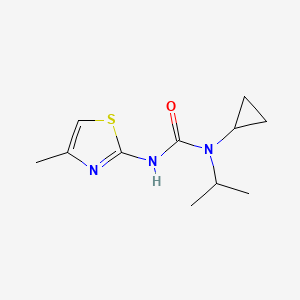![molecular formula C13H18F3N3O B7584259 (1-Methylpyrrol-2-yl)-[4-(1,1,1-trifluoropropan-2-yl)piperazin-1-yl]methanone](/img/structure/B7584259.png)
(1-Methylpyrrol-2-yl)-[4-(1,1,1-trifluoropropan-2-yl)piperazin-1-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Methylpyrrol-2-yl)-[4-(1,1,1-trifluoropropan-2-yl)piperazin-1-yl]methanone, also known as TFPMP, is a chemical compound that has been widely studied for its potential applications in scientific research. TFPMP is a potent and selective inhibitor of the serotonin transporter (SERT), which plays a crucial role in regulating the levels of serotonin in the brain.
Mécanisme D'action
(1-Methylpyrrol-2-yl)-[4-(1,1,1-trifluoropropan-2-yl)piperazin-1-yl]methanone acts as a competitive inhibitor of SERT by binding to the serotonin binding site on the transporter. This prevents the reuptake of serotonin into the presynaptic neuron, leading to an increase in extracellular serotonin levels. This increase in serotonin levels can have a variety of effects on neuronal function, depending on the location and type of serotonin receptor involved.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects on the brain. It has been shown to increase extracellular serotonin levels in the hippocampus, prefrontal cortex, and amygdala. This increase in serotonin levels can lead to changes in neuronal activity, synaptic plasticity, and behavior. This compound has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in neuronal development, plasticity, and survival.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (1-Methylpyrrol-2-yl)-[4-(1,1,1-trifluoropropan-2-yl)piperazin-1-yl]methanone in lab experiments is its specificity for SERT. This allows researchers to selectively manipulate serotonin levels in the brain without affecting other neurotransmitter systems. However, one limitation of using this compound is its short half-life, which requires frequent dosing in order to maintain effective concentrations in the brain. Additionally, this compound has poor solubility in water, which can make it difficult to administer in certain experimental paradigms.
Orientations Futures
There are several future directions for research on (1-Methylpyrrol-2-yl)-[4-(1,1,1-trifluoropropan-2-yl)piperazin-1-yl]methanone. One area of interest is the role of SERT in the regulation of mood and emotion. This compound has been shown to be effective in animal models of depression and anxiety, and further research is needed to determine its potential as a therapeutic agent for these disorders. Another area of interest is the role of SERT in neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has been shown to increase BDNF expression, which may have neuroprotective effects in these diseases. Finally, further research is needed to optimize the dosing and administration of this compound in order to maximize its effectiveness in experimental paradigms.
Méthodes De Synthèse
The synthesis of (1-Methylpyrrol-2-yl)-[4-(1,1,1-trifluoropropan-2-yl)piperazin-1-yl]methanone involves a series of chemical reactions starting from 1-methylpyrrole. The first step involves the reaction of 1-methylpyrrole with trifluoroacetic anhydride to form (1-methylpyrrol-2-yl)trifluoroacetate. This is followed by the reaction of (1-methylpyrrol-2-yl)trifluoroacetate with piperazine in the presence of sodium hydride to form (1-methylpyrrol-2-yl)-[4-(2-piperazin-1-yl-2-oxoethyl)phenyl]trifluoroacetate. The final step involves the deprotection of the trifluoroacetate group to form this compound.
Applications De Recherche Scientifique
(1-Methylpyrrol-2-yl)-[4-(1,1,1-trifluoropropan-2-yl)piperazin-1-yl]methanone has been widely used in scientific research to study the role of the serotonin transporter in various physiological and pathological conditions. It has been shown to be a potent and selective inhibitor of SERT, which makes it a valuable tool for studying the function of this transporter in the brain. This compound has been used to study the role of SERT in depression, anxiety, and other mood disorders. It has also been used to investigate the effects of serotonin on neuronal development, synaptic plasticity, and neurodegenerative diseases.
Propriétés
IUPAC Name |
(1-methylpyrrol-2-yl)-[4-(1,1,1-trifluoropropan-2-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F3N3O/c1-10(13(14,15)16)18-6-8-19(9-7-18)12(20)11-4-3-5-17(11)2/h3-5,10H,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZTSPVRHRIWHRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(F)(F)F)N1CCN(CC1)C(=O)C2=CC=CN2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(1,2,4-Triazol-1-yl)ethyl]-2,3,4,5-tetrahydro-1-benzazepine](/img/structure/B7584205.png)


![N-[1-[(1-ethylcyclopropyl)methylamino]-1-oxo-3-phenylpropan-2-yl]furan-2-carboxamide](/img/structure/B7584211.png)
![13-(Cyclopropylmethyl)-10-thia-6,13-diazadispiro[4.1.57.25]tetradecan-14-one](/img/structure/B7584217.png)
![3-[(2-methylphenyl)methyl]-N-pyridin-3-ylazetidine-1-carboxamide](/img/structure/B7584225.png)
![(1-Methylimidazol-2-yl)-[3-[(2-methylphenyl)methyl]azetidin-1-yl]methanone](/img/structure/B7584242.png)
![3-[(4-Benzylidenepiperidin-1-yl)methyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B7584248.png)

![2-[(4-Benzylidenepiperidin-1-yl)methyl]-4,5-dimethyl-1,3-oxazole](/img/structure/B7584253.png)

![4-[(4-Methyl-1,4-diazaspiro[5.5]undecan-1-yl)methyl]-1,3-thiazole](/img/structure/B7584267.png)
